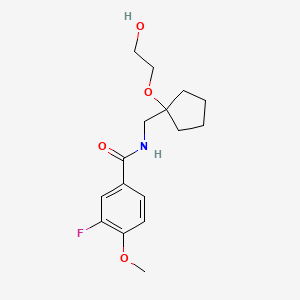
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide is a chemical compound with a molecular formula of C15H22FNO5S and a molecular weight of 347.4. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide involves several steps. The synthetic routes and reaction conditions are typically designed to ensure high yield and purity of the final product. Industrial production methods may vary, but they generally involve the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include fluorobenzene derivatives, cyclopentylmethylamine, and hydroxyethoxy compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize the yield and purity of the product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biological studies to investigate its effects on various biological systems and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a benzamide group.
4-methoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-fluorobenzamide: This compound has a similar structure but with different positioning of the methoxy and fluoro groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c1-21-14-5-4-12(10-13(14)17)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBMVANDSKYVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2548991.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
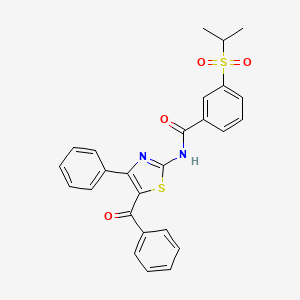
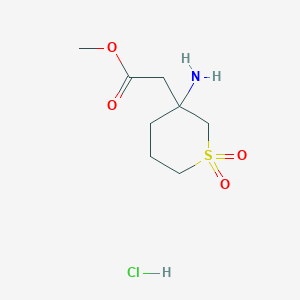
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2548997.png)
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
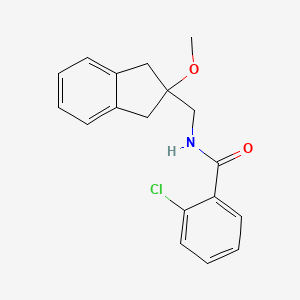
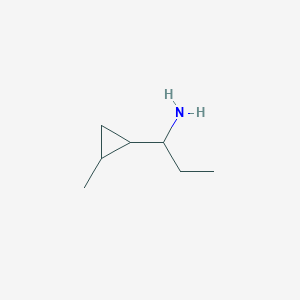
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
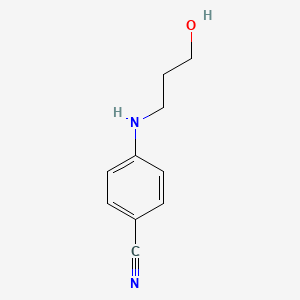

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2549014.png)
